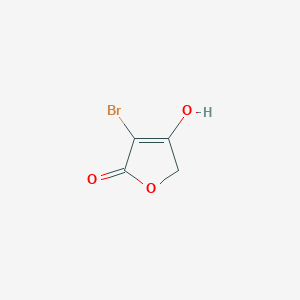![molecular formula C13H18BrClFNO B1441800 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-25-6](/img/structure/B1441800.png)
2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the presence of the bromo, fluoro, and piperidine groups .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride, the InChI Code is1S/C12H15BrFNO.ClH/c13-10-1-2-12 (11 (14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This code provides a precise description of the molecule’s structure.
Applications De Recherche Scientifique
Synthesis and Application in Neuroleptics : The compound has been utilized in the synthesis of neuroleptic agents. For instance, a related neuroleptic agent was synthesized for metabolic studies involving similar chemical structures, demonstrating its potential application in the development of new drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).
Use in Copolymerization Processes : This compound has been used in the synthesis of novel trisubstituted ethylenes, such as ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene. This indicates its role in creating new polymer materials with specific properties (Hussain et al., 2019).
Development of Selective Serotonin Reuptake Inhibitors (SSRIs) : In medicinal chemistry, derivatives of the compound have been explored for their potential as SSRIs. These studies focus on creating SSRIs with potentially improved adverse reaction profiles, indicating its relevance in pharmaceutical research (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Application in Sigma Receptor Studies : The compound has been involved in the synthesis of halogenated piperidines as potential σ receptor ligands. This research is significant for understanding σ receptors and developing probes for in vivo tomographic studies (Waterhouse et al., 1997).
Multidrug-Resistant Tuberculosis (MDR-TB) Research : Another application includes the detection of related substances in drug substances related to MDR-TB. This demonstrates its importance in the identification and characterization of impurities in pharmaceuticals (Jayachandra et al., 2018).
Cytotoxic and Anticancer Research : Derivatives of the compound have been synthesized as part of a novel class of cytotoxic and anticancer agents, highlighting its potential in cancer therapy research (Dimmock et al., 1998).
Anti-HIV Activity Research : Compounds including derivatives of piperidine have been explored for their potent anti-HIV activity, suggesting its application in antiviral research (Venkatachalam, Sudbeck, Mao, & Uckun, 2000).
Safety and Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). An MSDS for 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is mentioned in the searched resources , but the specific details are not provided. As a general rule, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
Propriétés
IUPAC Name |
2-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCLAKUPGFQUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)





![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)



![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)
![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)